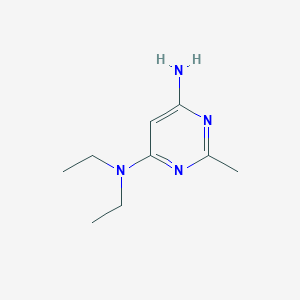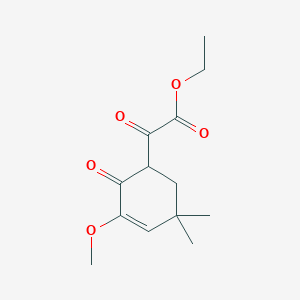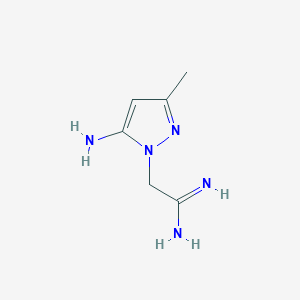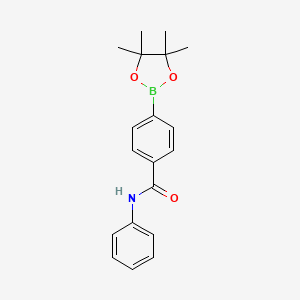
4-(4-Cyclobutylpiperazin-1-yl)aniline
Übersicht
Beschreibung
“4-(4-Cyclobutylpiperazin-1-yl)aniline” is an organic compound with a molecular weight of 245.37 . It is a versatile material used in scientific research, with potential applications ranging from drug discovery to materials synthesis.
Molecular Structure Analysis
The molecular structure of “4-(4-Cyclobutylpiperazin-1-yl)aniline” can be analyzed using various techniques. For instance, density functional theory (DFT) can provide detailed insights into the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Cyclobutylpiperazin-1-yl)aniline” include a boiling point of 391.3±37.0 °C, a density of 1.194±0.06 g/cm3, and a pKa of 8.42±0.70 .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
4-(4-Cyclobutylpiperazin-1-yl)aniline: is a significant organic intermediate in the agrochemical industry . It can be utilized in the synthesis of pesticides and herbicides, where its structural properties may enhance the binding affinity to specific biological targets in pests and weeds, potentially leading to more effective agrochemical agents.
Pharmaceutical Development
In pharmaceuticals, this compound serves as a precursor in the synthesis of various drugs . Its piperazine moiety is a common feature in many pharmaceuticals, indicating its potential use in creating novel therapeutic agents, particularly for neurological disorders due to the piperazine’s ability to cross the blood-brain barrier.
Dyestuff Field
The aniline component of 4-(4-Cyclobutylpiperazin-1-yl)aniline is widely used in the production of dyes . The compound could be involved in the synthesis of new dyes with unique properties such as enhanced color fastness or novel hues, which could be beneficial for textile and printing industries.
Green Chemistry Applications
This compound may be used in green chemistry applications as a safer alternative to more toxic substances used in chemical syntheses . Its potential to act as a catalyst or a reagent in eco-friendly synthesis processes aligns with the principles of green chemistry, aiming to reduce environmental impact.
Conductive Polymers
Substituted anilines, like 4-(4-Cyclobutylpiperazin-1-yl)aniline , are key in developing conductive polymers . These polymers have applications in electronics, such as in the production of anti-static coatings, conductive inks, and as materials for flexible electronic devices.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-cyclobutylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-12-4-6-14(7-5-12)17-10-8-16(9-11-17)13-2-1-3-13/h4-7,13H,1-3,8-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFWMFUNFCMWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol](/img/structure/B1465988.png)






![1H-Pyrrolo[2,3-b]pyridin-4-amine acetate](/img/structure/B1466000.png)

![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)

